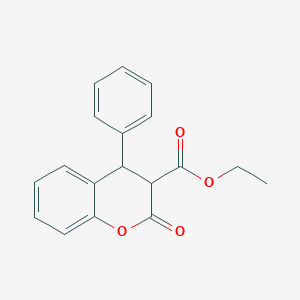![molecular formula C11H15ClKNO5S B5224559 potassium [3-(2-chlorophenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5224559.png)
potassium [3-(2-chlorophenoxy)-2-hydroxypropyl]ethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPE-SO3K is a water-soluble compound that is synthesized from 2-chlorophenol, epichlorohydrin, and potassium sulfite. It has been used as a sulfonating agent and a catalyst in various chemical reactions. Due to its unique properties, CPE-SO3K has been widely used in scientific research.
Mécanisme D'action
CPE-SO3K acts as a strong acid in aqueous solution due to the presence of the sulfonic acid group. It can protonate and deprotonate various functional groups, such as alcohols, amines, and carboxylic acids. The mechanism of action of CPE-SO3K in various chemical reactions is based on its ability to activate the electrophilic center of the substrate and stabilize the intermediate.
Biochemical and physiological effects:
CPE-SO3K has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. It has also been shown to have antitumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CPE-SO3K has several advantages for lab experiments. It is water-soluble and can be easily handled and stored. It is also stable under various reaction conditions and can be used as a mild and selective sulfonating agent. However, CPE-SO3K has some limitations, such as its low solubility in organic solvents and its potential toxicity to living organisms.
Orientations Futures
There are several potential future directions for the use of CPE-SO3K in scientific research. One direction is the development of new sulfonated polymers and materials for various applications, such as proton exchange membranes and fuel cells. Another direction is the investigation of the antitumor activity of CPE-SO3K and its potential use as a chemotherapeutic agent. Furthermore, the mechanism of action of CPE-SO3K in various chemical reactions can be further elucidated using advanced spectroscopic and computational techniques.
Méthodes De Synthèse
The synthesis of CPE-SO3K involves the reaction of 2-chlorophenol with epichlorohydrin, followed by the addition of potassium sulfite. The reaction mixture is then heated and stirred for several hours until the desired product is obtained. The purity of CPE-SO3K can be improved by recrystallization from water or ethanol.
Applications De Recherche Scientifique
CPE-SO3K has been used in various scientific research fields, including organic synthesis, polymer chemistry, and biochemistry. It has been used as a sulfonating agent in the synthesis of sulfonated polymers, such as sulfonated polystyrene and sulfonated poly(ether sulfone). It has also been used as a catalyst in the synthesis of cyclic carbonates from epoxides and carbon dioxide.
Propriétés
IUPAC Name |
potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S.K/c1-2-13(19(15,16)17)7-9(14)8-18-11-6-4-3-5-10(11)12;/h3-6,9,14H,2,7-8H2,1H3,(H,15,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXYYFVMHEUNC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1Cl)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClKNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]phenyl}acetamide](/img/structure/B5224486.png)
![N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5224488.png)
![2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5224495.png)


![N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5224523.png)
![3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole](/img/structure/B5224540.png)
![ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5224547.png)
![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5224551.png)
![2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
![2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5224566.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B5224573.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5224579.png)
![3-[2-nitro-2-phenyl-1-(2-thienyl)ethyl]-2,4-pentanedione](/img/structure/B5224583.png)